molecular formula C24H19ClN2O4S B3531832 N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 600122-28-9

N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B3531832
CAS No.: 600122-28-9
M. Wt: 466.9 g/mol
InChI Key: QVGYHARPVTVDRL-UHFFFAOYSA-N
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Description

N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamido group, dimethoxyphenyl group, and a benzothiophene ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzamido and dimethoxyphenyl intermediates, followed by their coupling with the benzothiophene ring. Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-benzamido-2,5-dimethoxyphenyl)-2-methylbenzamide: This compound has a similar structure but lacks the benzothiophene ring.

    N-(4-benzamido-2,5-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide: This compound has a similar structure but includes a nitro group

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-30-18-13-17(27-24(29)22-21(25)15-10-6-7-11-20(15)32-22)19(31-2)12-16(18)26-23(28)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGYHARPVTVDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361674
Record name ST50618725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600122-28-9
Record name ST50618725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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